molecular formula C10H11N3O5S B8572416 2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid CAS No. 75968-26-2

2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid

Cat. No.: B8572416
CAS No.: 75968-26-2
M. Wt: 285.28 g/mol
InChI Key: HTPGGBODPWPAHV-IZZDOVSWSA-N
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Description

2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid is a complex organic compound that combines the properties of glyoxylic acid and p-acetamidobenzenesulfonylhydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid typically involves the reaction of glyoxylic acid with p-acetamidobenzenesulfonylhydrazine under controlled conditions. The reaction is usually carried out in an aqueous medium with the aid of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid can be compared with similar compounds such as glyoxylic acid derivatives and other sulfonylhydrazones. Its uniqueness lies in its combined properties, which make it suitable for specific applications where other compounds may not be as effective. Similar compounds include:

Properties

CAS No.

75968-26-2

Molecular Formula

C10H11N3O5S

Molecular Weight

285.28 g/mol

IUPAC Name

(2E)-2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid

InChI

InChI=1S/C10H11N3O5S/c1-7(14)12-8-2-4-9(5-3-8)19(17,18)13-11-6-10(15)16/h2-6,13H,1H3,(H,12,14)(H,15,16)/b11-6+

InChI Key

HTPGGBODPWPAHV-IZZDOVSWSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N/N=C/C(=O)O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN=CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The subject compound is prepared using the general method of Example 1 except that 4.58 g (20 mmol) of glyoxylic acid p-acetamidobenzenesulfonylhydrazide was reacted with 2.4 g (26 mmol) of glyoxylic acid monohydrate in the presence of 1/2 cc conc. HCl and 200 cc acetonitrile. The desired product was obtained in a yield of 5.4 g, m.p. 136° (dec.).
Name
glyoxylic acid p-acetamidobenzenesulfonylhydrazide
Quantity
4.58 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
desired product

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